Tetramethylpyridine-3-carboxylic acid Tetramethylpyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699771
InChI: InChI=1S/C10H13NO2/c1-5-6(2)9(10(12)13)8(4)11-7(5)3/h1-4H3,(H,12,13)
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

Tetramethylpyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17699771

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Tetramethylpyridine-3-carboxylic acid -

Specification

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 2,4,5,6-tetramethylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H13NO2/c1-5-6(2)9(10(12)13)8(4)11-7(5)3/h1-4H3,(H,12,13)
Standard InChI Key JIESNLNRFFHHBF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N=C1C)C)C(=O)O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

TMPCA (IUPAC name: 2,4,5,6-tetramethylpyridine-3-carboxylic acid) has the molecular formula C11_{11}H13_{13}NO2_2 and a molar mass of 191.23 g/mol. The pyridine ring’s nitrogen atom at position 1 creates electron-withdrawing effects, while methyl groups at positions 2, 4, 5, and 6 introduce steric hindrance and modulate electronic density. The carboxylic acid group at position 3 enables hydrogen bonding and salt formation, critical for solubility and intermolecular interactions .

Table 1: Key Structural Features of TMPCA

FeatureDescription
Core structurePyridine ring with four methyl groups and a carboxylic acid substituent
Electron distributionNitrogen-induced electron deficiency; methyl groups donate electron density
Hydrogen bondingCarboxylic acid acts as a strong hydrogen bond donor and acceptor
Stereoelectronic effectsMethyl groups hinder rotation, stabilizing specific conformations

Synthetic Methodologies

Table 2: Comparative Synthetic Approaches

MethodReagents/ConditionsYield (%)Challenges
Oxidation of TMPKMnO4_4, H2_2SO4_4, 80°C40–55Over-oxidation; poor regioselectivity
Coupling-activationHBTU, DMF, DIEA, rt → 45°C60–75Requires pre-functionalized precursors
Hydrolysis of nitrilesHCl (aq), reflux, 12 h70–85Limited substrate availability

Physicochemical Properties

Solubility and Acidity

The carboxylic acid group confers pH-dependent solubility. In aqueous solutions, TMPCA exhibits a pKa_a of approximately 2.8–3.1, comparable to benzoic acid derivatives . Methyl groups enhance lipophilicity, reducing water solubility but improving organic solvent compatibility (e.g., dichloromethane, DMF).

Spectroscopic Characterization

  • NMR: 1^1H NMR spectra (CDCl3_3) show distinct signals for methyl groups (δ 1.8–2.2 ppm) and the pyridine proton (δ 8.1–8.3 ppm). The carboxylic acid proton appears as a broad singlet at δ 12.5–13.0 ppm .

  • IR: Strong absorption bands at 1700–1720 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch) confirm the carboxylic acid group.

Applications in Drug Discovery and Material Science

Coordination Chemistry

The carboxylate anion of TMPCA acts as a bidentate ligand, forming stable complexes with transition metals. For instance, copper(II) complexes of TMPCA exhibit catalytic activity in oxidation reactions, leveraging the pyridine nitrogen’s Lewis basicity .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields and regioselectivity issues. Advances in catalytic C-H activation or enzymatic functionalization could streamline TMPCA production.

Expanding Biological Profiling

While computational studies predict favorable ADMET properties, empirical data on TMPCA’s toxicity, bioavailability, and metabolic stability are lacking. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its therapeutic potential.

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